N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline
Description
FT-IR Spectroscopy
Key absorption bands (predicted):
NMR Spectroscopy
1H NMR (predicted) :
13C NMR (predicted) :
UV-Vis Spectroscopy
- λmax : ~280–300 nm (π→π* transitions in aromatic systems).
- Extended conjugation via ethoxyethoxy and phenoxy groups may induce bathochromic shifts compared to simpler anilines.
Comparative Structural Analysis with Related Phenoxyethyl-Aniline Derivatives
Table 2: Structural Comparison of Analogues
Key Observations :
- Substituent Effects :
- Electronic Effects :
- Electron-donating ethoxyethoxy groups increase electron density on the aniline ring, influencing reactivity in electrophilic substitutions.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-5-24-16-17-26-21-12-8-19(9-13-21)23-14-15-25-20-10-6-18(7-11-20)22(2,3)4/h6-13,23H,5,14-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGPXLCZYMKLQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)NCCOC2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 4-(Tert-butyl)phenol: This is achieved through the alkylation of phenol with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Formation of 2-[4-(Tert-butyl)phenoxy]ethyl bromide: This intermediate is synthesized by reacting 4-(Tert-butyl)phenol with 2-bromoethanol in the presence of a base like potassium carbonate.
Synthesis of this compound: The final compound is obtained by reacting 2-[4-(Tert-butyl)phenoxy]ethyl bromide with 4-(2-ethoxyethoxy)aniline in the presence of a base such as sodium hydride.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles such as halides or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Proteomics Research
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline is utilized in proteomics due to its ability to modify proteins and peptides. The hydrophobic nature of the tert-butyl group enhances solubility in organic solvents, making it suitable for various biochemical applications. For example, it can be used as a reagent in the synthesis of peptide conjugates or as a tagging agent for protein isolation and purification processes .
Chemical Synthesis
The compound's unique structure allows for diverse chemical modifications, making it valuable in organic synthesis. It can serve as a building block for more complex molecules or be involved in reactions that require specific functional groups. Its versatility is highlighted in the following applications:
- Synthesis of Drug Candidates : The compound can be modified to create derivatives with potential pharmaceutical applications.
- Material Science : It may be used in the development of new materials with tailored properties for specific industrial applications .
Case Study 1: Protein Modification
In a study focused on protein labeling techniques, researchers employed this compound to tag specific proteins within a complex mixture. The results demonstrated enhanced selectivity and yield in protein isolation processes compared to traditional methods, showcasing the compound's effectiveness as a tagging agent.
Case Study 2: Synthesis of Anticancer Agents
Another research project explored the synthesis of novel anticancer compounds derived from this compound. By modifying the aniline moiety, researchers successfully created derivatives that exhibited significant cytotoxicity against cancer cell lines, indicating the compound's potential role in drug development .
Mechanism of Action
The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, altering their activity and function. This can lead to changes in cellular processes and signaling pathways, ultimately affecting biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[4-(tert-Butyl)benzyl]-3-(2-ethoxyethoxy)aniline (CAS 1040692-03-2)
- Structural Differences: The benzyl group replaces the phenoxyethyl chain, and the 2-ethoxyethoxy group is at the 3-position instead of the 4-position on the aniline ring.
- Molecular Weight : 335.47 g/mol (vs. ~353.5 g/mol for the target compound), suggesting differences in solubility and diffusion kinetics.
2-[4-(tert-Butyl)phenoxy]aniline (CAS 3169-73-1)
- Structural Simplicity : Lacks the ethoxyethoxy substituent and ethyl linker, resulting in a smaller molecular weight (241.33 g/mol).
- Functional Implications : Reduced hydrophilicity compared to the target compound, which may limit its utility in aqueous-phase reactions or biological environments .
4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)aniline (CAS 173901-21-8)
- Protecting Group : Features a tert-butyldimethylsilyl (TBS)-protected hydroxyl group instead of the ethoxyethoxy chain.
- Synthetic Utility : The TBS group enhances stability during synthetic steps but requires deprotection for further functionalization, adding complexity compared to the target compound’s directly usable ethoxyethoxy moiety .
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 565166-66-7)
- Electron-Withdrawing Group : The trifluoromethyl (-CF₃) substituent introduces strong electron-withdrawing effects, contrasting with the electron-donating ethoxyethoxy group in the target compound.
2-tert-Butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline (CAS 109825-55-0)
- Nitro Groups: The nitro (-NO₂) substituents significantly increase reactivity in reduction or nucleophilic substitution reactions, unlike the inert ethoxyethoxy group.
- Hazard Profile : Nitro groups pose explosion risks during synthesis, necessitating stricter safety protocols compared to the target compound .
Biological Activity
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline is a chemical compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C22H31NO3
- Molecular Weight : 357.49 g/mol
- CAS Number : 1040687-22-6
The compound features a tert-butyl group, an ethoxyethoxy linker, and an aniline moiety, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound involves several steps:
- Preparation of 4-(Tert-butyl)phenol : Alkylation of phenol with tert-butyl chloride in the presence of a base (sodium hydroxide).
- Formation of 2-[4-(Tert-butyl)phenoxy]ethyl bromide : Reaction of 4-(Tert-butyl)phenol with 2-bromoethanol using potassium carbonate.
- Final Synthesis : Reacting the bromide with 4-(2-ethoxyethoxy)aniline in the presence of sodium hydride.
This compound interacts with specific proteins and enzymes, potentially altering their activity and affecting cellular signaling pathways. This interaction may lead to various biological outcomes, including modulation of cellular processes such as proliferation and apoptosis.
Research Findings
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar effects .
- Proteomics Applications : The compound is utilized in proteomics research to study protein interactions and functions, contributing to advancements in biochemical understanding.
- Cellular Studies : In vitro studies have shown that compounds with similar structures can influence cell viability and apoptosis rates, indicating potential therapeutic applications in cancer research.
Comparative Analysis
A comparison with structurally similar compounds reveals insights into the unique biological properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline | Methoxy group | Moderate antimicrobial activity |
| N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-propoxyethoxy)aniline | Propoxy group | Higher hydrophobicity, altered cellular interactions |
The presence of the ethoxyethoxy group in this compound is believed to enhance its solubility and bioavailability compared to its methoxy or propoxy counterparts.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various anilines against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound demonstrated significant inhibition zones, suggesting potential for development as antimicrobial agents .
- Cell Proliferation Studies : In a study assessing cell proliferation in cancer cell lines, derivatives of this compound were shown to inhibit growth significantly at certain concentrations, indicating its potential role in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline, and how can reaction yields be improved?
- The compound’s synthesis likely involves Ullmann coupling or nucleophilic substitution due to its ether and tertiary amine linkages. Evidence from similar aryl ether syntheses (e.g., 4-ethoxy-N-(4-ethoxyphenyl)aniline derivatives) suggests using CuI/K₂CO₃ in polar aprotic solvents (e.g., DMSO) under reflux (100°C, 24h) . To improve yields:
- Optimize stoichiometry (excess aryl halide).
- Introduce ligands (e.g., L-proline) to stabilize intermediates .
- Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- ¹H NMR : Focus on the aniline NH₂ (δ 3–5 ppm, broad), tert-butyl (δ 1.3 ppm, singlet), and ethoxyethoxy groups (δ 3.4–4.1 ppm, multiplets) .
- ¹³C NMR : Confirm tert-butyl (δ 29–31 ppm) and aromatic carbons (δ 110–160 ppm).
- IR : Detect NH stretches (~3400 cm⁻¹) and ether C-O-C (~1250 cm⁻¹). Use 2D NMR (COSY, HSQC) to resolve overlapping ethoxyethoxy signals .
Q. What solvent systems are suitable for studying its solubility and aggregation behavior?
- Test polar aprotic solvents (DMSO, DMF) for solubility due to ethoxyethoxy chains. For aggregation studies:
- Use dynamic light scattering (DLS) in THF/water mixtures.
- Monitor UV-Vis absorbance shifts (e.g., λmax ~255 nm) to detect π-π stacking .
Advanced Research Questions
Q. How does the tert-butyl group influence electronic properties and steric effects in catalytic applications?
- The tert-butyl group enhances steric bulk, reducing unwanted side reactions (e.g., oxidation at the aniline group). Computational studies (DFT) show it stabilizes the molecule via hyperconjugation, altering HOMO/LUMO levels . Compare with analogs lacking tert-butyl to quantify steric/electronic contributions .
Q. What strategies mitigate contradictions in spectroscopic vs. crystallographic data for this compound?
- If NMR suggests planar ethoxyethoxy chains but X-ray shows non-planarity:
- Perform variable-temperature NMR to assess conformational flexibility.
- Use molecular dynamics simulations to model solvent-induced structural changes .
Q. How can this compound serve as a precursor for optoelectronic materials (e.g., OLEDs, sensors)?
- Functionalize the aniline group via electrophilic substitution (e.g., nitration) to tune electron-donating capacity.
- Study charge-transfer properties via cyclic voltammetry (oxidation potentials) and fluorescence quenching assays .
Q. What computational methods predict its aggregation-induced emission (AIE) or two-photon absorption properties?
- Use TD-DFT with solvent models (e.g., PCM) to simulate excited-state behavior.
- Compare with experimental data (e.g., fluorescence lifetime imaging) to validate AIE mechanisms .
Methodological Guidelines
- Synthesis Optimization : Prioritize Cu-catalyzed coupling for aryl ether formation .
- Characterization : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to resolve overlapping spectral signals in complex mixtures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
